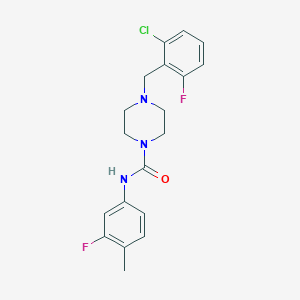
N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as TFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFMU is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Inhibition of sEH has been shown to have various beneficial effects on the cardiovascular, inflammatory, and nervous systems.
Mécanisme D'action
N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits sEH by binding to its active site, preventing the enzyme from metabolizing fatty acid epoxides. This leads to an increase in the levels of these epoxides, which have been shown to have various beneficial effects on the body. For example, epoxyeicosatrienoic acids (EETs), which are metabolized by sEH, have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Biochemical and Physiological Effects:
Inhibition of sEH by N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have various biochemical and physiological effects. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to improve insulin sensitivity by increasing glucose uptake in adipose tissue and skeletal muscle. In addition, N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to protect against cardiovascular diseases by reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potency as an sEH inhibitor. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to be more potent than other sEH inhibitors such as TPPU and AUDA. Another advantage of using N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea is its selectivity for sEH, which reduces the risk of off-target effects. However, one limitation of using N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea. One direction is the development of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea analogs with improved pharmacokinetic properties such as increased solubility and bioavailability. Another direction is the study of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea in combination with other drugs for the treatment of various diseases. For example, N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to enhance the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs). Finally, the study of N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's could provide valuable insights into its potential therapeutic applications.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. Inhibition of sEH by N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to reduce inflammation, improve insulin sensitivity, and protect against cardiovascular diseases. N-(tert-butyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in treating neuropathic pain and preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-tert-butyl-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-5-6-9(7-10(8)13)14-11(16)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSAQRQAJKNREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)
![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284396.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
